(4,7-dimethoxy-1H-indol-2-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone
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Overview
Description
(4,7-dimethoxy-1H-indol-2-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is a complex organic compound that features multiple functional groups, including an indole, a triazolopyridine, and a piperidine moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,7-dimethoxy-1H-indol-2-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone typically involves multi-step organic synthesisCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4,7-dimethoxy-1H-indol-2-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like cuprous oxide.
Reduction: Reduction reactions can be performed using agents such as tributyltin hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like cuprous oxide, reducing agents like tributyltin hydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and precise timing to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can introduce various functional groups onto the indole or triazolopyridine moieties.
Scientific Research Applications
(4,7-dimethoxy-1H-indol-2-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (4,7-dimethoxy-1H-indol-2-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound’s indole and triazolopyridine moieties allow it to bind with high affinity to various receptors and enzymes, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and triazolopyridine-containing molecules, such as:
Indole-3-acetic acid: A plant hormone with various biological activities.
1-(benzyl)-1H-1,2,3-triazol-4-yl derivatives: Compounds with cytotoxic activity against cancer cells.
Uniqueness
What sets (4,7-dimethoxy-1H-indol-2-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C22H23N5O3 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
(4,7-dimethoxy-1H-indol-2-yl)-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C22H23N5O3/c1-29-17-8-9-18(30-2)20-15(17)12-16(23-20)22(28)26-10-5-6-14(13-26)21-25-24-19-7-3-4-11-27(19)21/h3-4,7-9,11-12,14,23H,5-6,10,13H2,1-2H3 |
InChI Key |
ZNOWITSFKPGELM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)N3CCCC(C3)C4=NN=C5N4C=CC=C5 |
Origin of Product |
United States |
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